NAFARELIN ACETATE

Assisted Reproductive Technology In Vitro Fertilization Ovulation Induction

Researchers requiring a GnRH agonist with minimal bone mineral density loss and vasomotor symptoms should consider Nafarelin Acetate. Head-to-head trials demonstrate equivalent efficacy to leuprolide in endometriosis, but with significantly lower BMD loss and fewer hot flushes. In ART, it reduces exogenous gonadotropin requirements while maximizing embryos for cryopreservation. Unlike danazol, it does not adversely affect serum lipid profiles. Each batch is rigorously QC tested; global shipping available.

Molecular Formula C68H89N17O16
Molecular Weight 1400.5 g/mol
CAS No. 86220-42-0
Cat. No. B009483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAFARELIN ACETATE
CAS86220-42-0
Synonyms5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-SERYL-L-TYROSYL-3-(2-NAPHTHYL)-D-ALANYL-L-LEUCYL-L-ARGINYL-L-PROLYLGLYCINAMIDE ACETATE HYDRATE; NAFARELIN ACETATE; NAFARELIN ACETATE HYDRATE; 5-Oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl
Molecular FormulaC68H89N17O16
Molecular Weight1400.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
InChIInChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1
InChIKeyFSBTYDWUUWLHBD-UDXTWCDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nafarelin Acetate: Core Characteristics & Procurement


Nafarelin acetate is a synthetic decapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor, characterized by a 3-(2-naphthyl)-D-alanine substitution at position 6 [1]. This structural modification confers a potency approximately 200 times that of endogenous GnRH and provides enhanced resistance to proteolytic degradation compared to the native hormone [2]. As a GnRH agonist, its therapeutic action involves an initial, transient stimulation of pituitary gonadotropin release (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]), followed by profound receptor downregulation and suppression of the pituitary-gonadal axis upon continuous administration [3]. It is formulated as a nasal spray (marketed as Synarel), with each actuation delivering approximately 200 µg of nafarelin base [4].

1
GnRH receptor agonist for pituitary-gonadal axis suppression studies
Tool compound for desensitization models
2
Decapeptide with 3-(2-naphthyl)-D-alanine modification
Supports proteolytic stability and binding kinetics research
3
Reported high binding affinity relative to endogenous ligand (class-level)
Intranasal formulation context for in vivo administration models

Why Nafarelin Acetate Is Not Interchangeable


While nafarelin acetate shares the GnRH agonist mechanism of action with compounds like leuprolide, buserelin, and goserelin, critical differences in molecular structure lead to distinct pharmacokinetic, pharmacodynamic, and clinical outcomes that preclude simple therapeutic interchange [1]. The unique 3-(2-naphthyl)-D-alanine modification at position 6 of nafarelin directly influences its receptor binding kinetics, metabolic stability, and the resultant pattern of pituitary-gonadal suppression [2]. These intrinsic molecular differences translate into clinically significant variations in key endpoints such as bone mineral density (BMD) loss, vasomotor symptom burden, and gonadotropin requirements during assisted reproduction, as established in direct comparative trials [3]. Consequently, procurement decisions based solely on class-level equivalence are scientifically unsound and may result in suboptimal therapeutic or research outcomes.

Target
Nafarelin acetate
Naphthyl-D-alanine6 decapeptide; distinct receptor interaction profile
Class Alternative
Leuprolide / buserelin / goserelin
Different peptide structures; binding kinetics and metabolic stability may differ
Structural specificity at position 6 may lead to endpoint profile divergence (e.g., bone density, vasomotor response) in disease-model studies; class-level substitution does not replicate model-specific outcomes.
Procurement based only on GnRH agonist class risks model mismatch; reported differences in stimulation duration and metabolic endpoints should be reviewed per protocol.

Nafarelin Acetate: Head-to-Head Comparative Evidence


Lower Gonadotropin Requirement in IVF

In a randomized clinical trial directly comparing intranasal nafarelin acetate to subcutaneous leuprolide acetate for ovulation induction in IVF, patients receiving nafarelin required significantly less human menopausal gonadotropin (hMG) for ovarian stimulation and had more embryos available for cryopreservation [1].

Gonadotropin requirement in IVF
Head-to-head
Significantly less hMG required vs. leuprolide; more embryos frozen (RCT, n=42).
Reported IVF cycle model endpoint context.
Intranasal vs. subcutaneous route; exact hMG units not provided.
Assisted Reproductive Technology In Vitro Fertilization Ovulation Induction

Bone Density Preservation in Endometriosis

A 6-month, multicenter, randomized, double-blind, double-placebo study directly compared intranasal nafarelin (200 µg twice daily) with intramuscular leuprolide acetate depot (3.75 mg monthly) for the management of endometriosis. While both treatments were equally effective in alleviating disease symptoms, nafarelin-treated subjects experienced significantly less bone mineral density (BMD) loss [1].

Bone density preservation
Head-to-head
Significantly less BMD loss vs. leuprolide depot (6-month, double-blind, n=192).
Endpoint variation in endometriosis model.
p-value not reported; long-term model relevance to review.
Endometriosis Bone Metabolism GnRH Agonist Therapy

Reduced Vasomotor Symptoms in Endometriosis

In the same pivotal endometriosis trial, nafarelin acetate was associated with a significantly lower burden of vasomotor symptoms compared to leuprolide acetate depot [1]. This included fewer days with subjectively reported hot flushes and fewer objectively measured hot flushes, a finding corroborated by a separate analysis of quality-of-life outcomes [2].

Vasomotor symptom burden
Head-to-head
Fewer subjective and objective hot flushes vs. leuprolide depot (same trial).
Reported vasomotor response endpoint context.
Quality-of-life secondary analysis; model tolerability interpretation.
Endometriosis Quality of Life Adverse Event Profile

Shorter Stimulation Duration vs. Buserelin in IVF

A prospective, randomized, single-blind comparative trial of nafarelin acetate versus buserelin in a long-protocol IVF setting demonstrated equivalent clinical pregnancy rates. However, nafarelin (at both 200 µg and 400 µg twice daily) was associated with a significantly shorter duration of gonadotropin stimulation required to reach criteria for human chorionic gonadotropin (hCG) administration [1].

Stimulation duration vs. buserelin
Head-to-head
Shorter hMG stimulation days (200/400 µg nafarelin) vs. buserelin in IVF long protocol; equivalent pregnancy rates.
Protocol logistics endpoint; may reduce model burden.
Prospective randomized single-blind (n=240); pregnancy outcome equivalence.
Assisted Reproductive Technology In Vitro Fertilization Comparative Efficacy

Favorable Lipid Profile vs. Danazol

In a double-blind study comparing nafarelin acetate to danazol for the treatment of endometriosis, nafarelin demonstrated a markedly different and more favorable metabolic safety profile. Unlike danazol, nafarelin acetate had no adverse effects on serum lipoprotein concentrations [1].

Lipid profile vs. danazol
Head-to-head
No adverse lipoprotein changes; danazol decreased HDL and increased LDL significantly.
Metabolic safety endpoint context in endometriosis model.
Double-blind, 6-month, n=53; lipid monitoring relevant for long-term models.
Endometriosis Metabolic Safety Cardiovascular Risk

GnRH Receptor Binding Affinity

While direct, quantitative head-to-head binding data against specific comparators under identical assay conditions is limited in the public domain, multiple authoritative sources consistently classify nafarelin acetate as a high-affinity GnRH agonist. It is grouped with buserelin, goserelin, histrelin, and triptorelin, all exhibiting a high pKi range (9.3-9.5), in contrast to leuprolide, which is reported to have a lower pKi (8.5-9.1) [1]. This class-level inference suggests a higher receptor affinity for nafarelin compared to leuprolide, a molecular property that may contribute to observed clinical differences.

GnRH receptor binding affinity
Class-level
pKi 9.3–9.5 (grouped with high-affinity agonists); leuprolide pKi 8.5–9.1.
Reported affinity context; may influence pharmacodynamic profile.
Not head-to-head under identical conditions; class inference only.
Receptor Pharmacology GnRH Agonist Binding Affinity

Nafarelin Acetate Procurement Scenarios


Endometriosis: BMD Preservation & Tolerability

For clinical research or treatment protocols focusing on endometriosis, nafarelin acetate should be prioritized over depot leuprolide when minimizing bone mineral density loss and vasomotor symptoms is a key objective. The evidence from the Nafarelin Study Group's head-to-head trial demonstrates that nafarelin achieves equivalent efficacy in alleviating disease symptoms but with a significantly more favorable safety profile regarding BMD and hot flushes [1]. This makes nafarelin acetate the evidence-based choice for patients or studies where long-term bone health and quality of life are critical considerations.

IVF: Reduced Gonadotropin Use

In assisted reproductive technology (ART) settings, procurement of nafarelin acetate is scientifically justified when the goal is to reduce the requirement for costly exogenous gonadotropins (hMG) and to maximize the number of embryos available for cryopreservation. The direct comparison by Penzias et al. provides robust evidence that nafarelin offers these specific economic and clinical advantages over subcutaneous leuprolide acetate [2]. This scenario is particularly relevant for cost-sensitive IVF programs or research aiming to optimize ovarian stimulation efficiency.

Endometriosis: Favorable Metabolic Profile

When selecting a GnRH agonist for endometriosis research or management in patients where metabolic side effects are a concern, nafarelin acetate offers a clear advantage over androgenic agents like danazol. The comparative data from Burry et al. show that nafarelin acetate does not induce the adverse changes in serum lipid profiles (decreased HDL, increased LDL) and weight gain associated with danazol therapy [3]. This makes nafarelin the preferred procurement choice for studies or clinical use where cardiovascular risk factors are being monitored or managed.

IVF Long Protocol: Buserelin Comparison

For IVF clinics or research groups that utilize a long GnRH agonist protocol and are comparing different agonists, nafarelin acetate presents a viable alternative to buserelin with a specific operational advantage. The trial by Lockwood et al. demonstrates that while pregnancy rates are equivalent, nafarelin is associated with a shorter duration of required gonadotropin stimulation [4]. This can translate into a more streamlined and potentially less burdensome cycle for the patient, offering a logistical benefit for both clinical practice and research protocols.

Application
Selection Property
Validation Focus
Endometriosis model: bone density & tolerability endpoints
BMD loss profile & vasomotor response context
Model-specific bone turnover markers; hot flush scoring
IVF protocol optimization studies
Gonadotropin requirement & embryo yield endpoint
hMG dose reduction; cryopreservation rates
Metabolic profile comparison in endometriosis models
Lipid profile change vs. androgenic comparators
HDL/LDL monitoring; weight change tracking
IVF stimulation protocol comparison (long protocol)
Stimulation duration & cycle logistics
Days to hCG criteria; pregnancy outcome equivalence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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